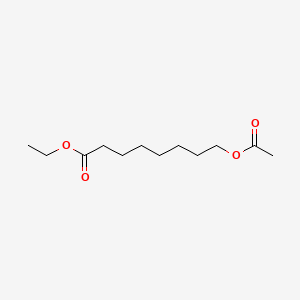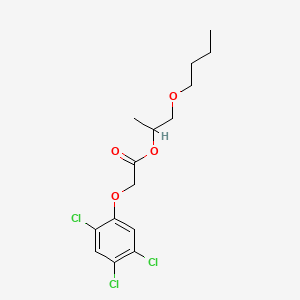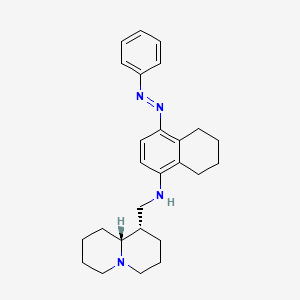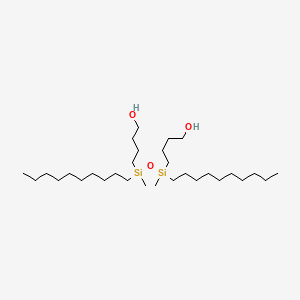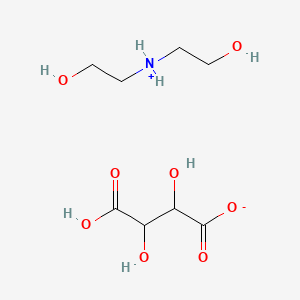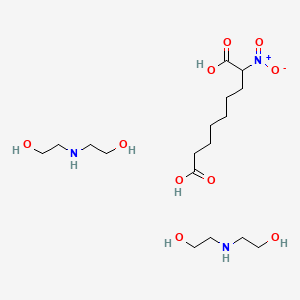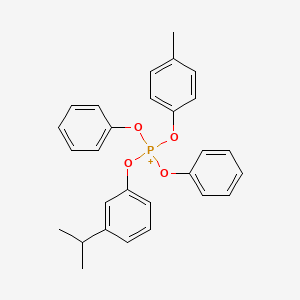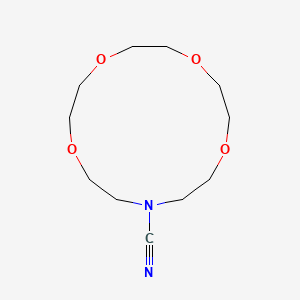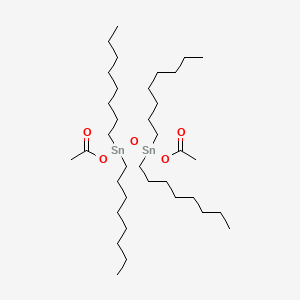
2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl- is a chemical compound with the molecular formula C7H13NO4. It is a colorless crystalline solid that is soluble in water and some organic solvents. This compound is known for its active double bond, which allows it to undergo polymerization and other chemical reactions .
Méthodes De Préparation
2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl- is primarily synthesized through the reaction of amino acrylic acid with trimethanol main heterobutanol amine. The specific synthesis method can be found in relevant literature and patent technology . Industrial production methods involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Polymerization: Due to its active double bond, it can polymerize to form cross-linked polymers.
Substitution Reactions: The hydroxymethyl group allows it to participate in substitution reactions under certain conditions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific reagents and conditions vary.
Common reagents used in these reactions include catalysts for polymerization and specific oxidizing or reducing agents. The major products formed from these reactions are typically cross-linked polymers and substituted derivatives .
Applications De Recherche Scientifique
2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl- has several scientific research applications:
Biochemistry: It is used as a cross-linking agent in polyacrylamide gel electrophoresis.
Polymer Science: It is utilized in the preparation of polymer materials and adhesives.
Fluorescent Probes: It can be used to prepare fluorescent probes for various biological and chemical assays.
Mécanisme D'action
The mechanism of action of 2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl- involves its ability to form cross-linked polymers. The active double bond reacts with other molecules to generate these polymers, which can then interact with various molecular targets and pathways. The hydroxymethyl group enhances its water solubility, allowing it to be used in aqueous environments .
Comparaison Avec Des Composés Similaires
Similar compounds include:
N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-propenamide: This compound has similar properties but lacks the methyl group.
N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-acrylamide: Another similar compound used in polymer science and biochemistry.
The uniqueness of 2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl- lies in its specific structure, which provides distinct reactivity and solubility properties .
Propriétés
Numéro CAS |
5001-88-7 |
|---|---|
Formule moléculaire |
C8H15NO4 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C8H15NO4/c1-6(2)7(13)9-8(3-10,4-11)5-12/h10-12H,1,3-5H2,2H3,(H,9,13) |
Clé InChI |
PQWVIUSCFLEBHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)NC(CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


